molecular formula C5H6BrNS3 B13560512 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole

4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole

Cat. No.: B13560512
M. Wt: 256.2 g/mol
InChI Key: LQVKFJVQTAUUSI-UHFFFAOYSA-N
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Description

4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is a heterocyclic compound containing bromine, sulfur, and nitrogen atoms. It is known for its unique chemical structure, which makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole typically involves the bromination of 2,5-bis(methylsulfanyl)-1,3-thiazole. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated thiazole derivatives.

Scientific Research Applications

4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, which may contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-bis(hexyloxy)benzaldehyde
  • 4-Bromo-2-methylaniline
  • 4-Bromo-2,5-bis(trifluoromethyl)benzoic acid

Uniqueness

4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is unique due to its specific combination of bromine, sulfur, and nitrogen atoms within the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C5H6BrNS3

Molecular Weight

256.2 g/mol

IUPAC Name

4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole

InChI

InChI=1S/C5H6BrNS3/c1-8-4-3(6)7-5(9-2)10-4/h1-2H3

InChI Key

LQVKFJVQTAUUSI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=C(S1)SC)Br

Origin of Product

United States

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